Application: The compound is used in neuroscience research to study the function of the 5-HT1D serotonin receptor . This receptor is involved in various functions in the brain, including mood regulation and the inhibition of neurotransmitter release.
Method of Application: In research settings, CP 135807 can be administered to laboratory animals to study its effects on the 5-HT1D receptor. The compound is typically dissolved in DMSO and can be administered at various concentrations depending on the specific experiment .
3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine is a complex organic compound characterized by a unique structure that includes an indole ring, a pyridine moiety, and a pyrrolidine side chain. The molecular formula is C19H21N5O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological activity and potential applications in medicinal chemistry .
The mechanism of action of WXB72395 has not been extensively described in scientific research. However, its structural similarity to known serotonin reuptake inhibitors (SSRIs) suggests a potential role in regulating serotonin levels in the central nervous system. SSRIs bind to the serotonin transporter, preventing the reuptake of serotonin by neurons, leading to increased synaptic serotonin levels []. The presence of the N-methylpyrrolidin-2-ylmethyl group is a common feature of SSRIs, and the nitro group in WXB72395 might influence its interaction with the transporter. Further research is needed to confirm this hypothesis.
These reactions are essential for modifying the compound to enhance its biological properties or to synthesize analogs.
Research indicates that 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine exhibits significant biological activity. It has been studied for its potential as a selective serotonin receptor modulator, particularly affecting the 5-HT(1B/1D) receptors. This modulation may have implications for treating conditions such as anxiety and depression. Additionally, the compound's structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
Detailed synthetic routes can vary based on desired yields and purity requirements .
The applications of 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine are primarily in medicinal chemistry. Its potential as a therapeutic agent for neurological disorders positions it as a candidate for drug development. Additionally, its unique structural properties may allow it to serve as a lead compound in designing new pharmaceuticals targeting serotonin receptors or related pathways.
Interaction studies of this compound have focused on its binding affinity and selectivity towards serotonin receptors. Preliminary data suggest that it interacts effectively with 5-HT(1B/1D) receptors, which are crucial in regulating mood and anxiety. Further studies are necessary to elucidate the full range of interactions with other biological targets and to assess its pharmacokinetic properties .
Several compounds share structural similarities with 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine:
These compounds highlight the uniqueness of 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine due to its specific combination of functional groups that may enhance its biological activity and therapeutic potential compared to others in the same class.
The chemical compound 3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine, designated with the company code CP-135807, was discovered and developed by Pfizer Inc. as part of their neuroscience research program targeting serotonin receptor systems [1] [14] [16]. The compound emerged from systematic medicinal chemistry efforts focused on developing selective agonists for the 5-hydroxytryptamine 1D (5-HT1D) receptor subtype, which had been implicated in migraine pathophysiology and other neurological conditions [8] [10].
The discovery of CP-135807 was part of a broader pharmaceutical industry initiative during the 1990s to develop subtype-selective serotonin receptor ligands [8] [27]. This research direction was motivated by the clinical success of sumatriptan, a 5-HT1D receptor agonist approved for migraine treatment, which demonstrated the therapeutic potential of targeting this specific receptor subtype [8] [19].
CP-135807 possesses the molecular formula C19H21N5O2 with a molecular weight of 351.40 grams per mole [1] [7] [16]. The compound exhibits absolute stereochemistry with one defined stereocenter in the (R)-configuration, specifically at the pyrrolidine ring [1] [7]. The Chemical Abstracts Service registry number assigned to this compound is 151272-90-1 [1] [11] [14].
Molecular Property | Value |
---|---|
Molecular Formula | C19H21N5O2 |
Molecular Weight | 351.40 g/mol |
CAS Registry Number | 151272-90-1 |
Stereochemistry | Absolute (R)-configuration |
Defined Stereocenters | 1/1 |
Optical Activity | Unspecified |
Charge | 0 |
The compound features a complex heterocyclic structure incorporating an indole ring system substituted at the 3-position with a (2R)-1-methylpyrrolidin-2-ylmethyl group and at the 5-position with an N-(3-nitropyridin-2-yl)amine moiety [1] [5] [7]. This structural arrangement was specifically designed to confer selectivity for the 5-HT1D receptor subtype while maintaining appropriate pharmacokinetic properties [3] [14].
The preclinical development of CP-135807 for migraine treatment was initiated by Pfizer on September 12, 1995 [14]. The compound progressed through various stages of preclinical evaluation over a period of approximately five years before development was discontinued [14] [16].
Year | Development Milestone | Research Focus |
---|---|---|
1995 | Preclinical development initiated | Target identification and initial pharmacology |
1996 | First behavioral studies published | Receptor selectivity and discrimination studies |
1996-1997 | Functional characterization completed | Mechanism of action and neurochemical effects |
1998-1999 | Continued preclinical evaluation | Safety and efficacy assessment |
2000 | No development reported (March 15) | Project discontinuation |
The development program encompassed comprehensive pharmacological characterization studies that established CP-135807 as a potent and selective 5-HT1D receptor agonist [12] [13] [15]. These investigations included receptor binding assays, functional studies measuring adenylyl cyclase inhibition, and behavioral pharmacology experiments in animal models [12] [13].
Extensive preclinical research demonstrated that CP-135807 functions as a highly potent and selective agonist at 5-HT1D receptors [7] [14] [16]. The compound exhibited remarkable binding affinity with an IC50 value of 1.3 nanomolar for 5-HT1D receptor binding [3] [16]. Functional studies measuring inhibition of adenylyl cyclase activity revealed even greater potency, with an EC50 value of 42 picomolar [3] [16].
Pharmacological Parameter | Value | Assay Type |
---|---|---|
5-HT1D Binding Affinity | IC50 = 1.3 nM | Radioligand binding |
Functional Potency | EC50 = 42 pM | Adenylyl cyclase inhibition |
Selectivity Profile | >100-fold | Versus other 5-HT subtypes |
Receptor Subtype | 5-HT1D | Primary target |
Behavioral pharmacology studies conducted in adult male Carneau pigeons demonstrated that CP-135807 produced distinctive discriminative stimulus effects that were selectively antagonized by the 5-HT1D receptor antagonist GR 127935 [13]. These experiments confirmed the compound's mechanism of action and established its utility as a research tool for investigating 5-HT1D receptor function [13].
Microdialysis studies in guinea pig hypothalamus revealed that CP-135807 produced dose-dependent decreases in extracellular serotonin concentrations, consistent with its proposed role as a terminal 5-HT1D autoreceptor agonist [12] [15]. These findings supported the hypothesis that CP-135807 could modulate serotonergic neurotransmission through presynaptic receptor activation [12].
The synthesis of CP-135807 involved sophisticated organic chemistry methodologies that required careful attention to stereochemical control and purification processes [21] [22]. Research publications described the use of 2,5-dimethylpyrrole as an amino-protecting group in the synthetic sequence, which represented an improvement over earlier methods that relied on dibenzylamino protection [21].
The synthetic route typically involved condensation reactions between appropriately substituted indole derivatives and pyrrolidine-containing building blocks [21] [22]. Key steps included the formation of the critical carbon-nitrogen bonds that link the pyrrolidine and indole ring systems, followed by introduction of the nitropyridine substituent [21] [33].
Purification of synthetic intermediates proved challenging due to the sensitivity of subsequent palladium-catalyzed reactions to impurities [21]. This led to the development of improved purification methods, including crystallization techniques using specific salt forms to achieve the high purity levels required for further synthetic transformations [21].
CP-135807 became an important research tool for investigating 5-HT1D receptor pharmacology and function in both academic and pharmaceutical research settings [8] [15] [16]. The compound's high selectivity and potency made it particularly valuable for studying the physiological roles of 5-HT1D receptors in various biological systems [10] [13].
Scientific publications utilizing CP-135807 contributed to understanding the complex pharmacology of serotonin receptor subtypes and their involvement in neurological and psychiatric conditions [12] [13] [15]. The compound facilitated research into the mechanisms underlying migraine pathophysiology and the development of improved therapeutic approaches [8] [14].
The research conducted with CP-135807 also provided insights into the challenges of developing selective serotonin receptor agonists for clinical applications [14] [16]. Despite its impressive pharmacological profile in preclinical studies, the compound ultimately did not advance to clinical development, illustrating the complex factors that influence pharmaceutical development decisions [14].
Pfizer's development of CP-135807 for migraine treatment was officially discontinued on March 15, 2000, when the company reported no further development activities for this indication [14]. The reasons for discontinuation were not publicly disclosed, but likely involved strategic considerations related to the competitive landscape and development priorities within Pfizer's neuroscience portfolio [14] [16].
Despite its discontinuation as a clinical candidate, CP-135807 continued to serve as a valuable research tool in neuroscience investigations [15] [16]. The compound remains available through specialized chemical suppliers for research purposes, enabling continued scientific exploration of 5-HT1D receptor biology [11] [15].
Irritant